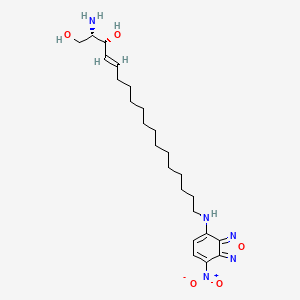

NBD Sphingosine

Descripción general

Descripción

Esfingosina NBD, también conocida como omega (7-nitro-2-1,3-benzoxadiazol-4-il) (2S,3R,4E)-2-aminooctadec-4-ene-1,3-diol, es un derivado biológicamente activo de la esfingosina. Está marcada con un grupo fluorescente de nitrobenzoxadiazol, lo que la convierte en una herramienta valiosa en la investigación bioquímica. La propia esfingosina es un lípido bioactivo formado por la degradación de la ceramida y actúa como precursor del 1-fosfato de esfingosina .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de la esfingosina NBD implica varios pasos. Un método eficiente incluye los siguientes pasos:

Material de Partida: Esfingosina (d18:1).

Reactivos: Grupo nitrobenzoxadiazol (NBD).

Condiciones: La reacción generalmente implica reflujo en etanol con carbonato de sodio como base.

Métodos de Producción Industrial: La producción industrial de esfingosina NBD sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto se purifica a menudo utilizando técnicas como la extracción en fase sólida y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: La esfingosina NBD experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar 1-fosfato de esfingosina.

Reducción: Las reacciones de reducción son menos comunes, pero posibles en condiciones específicas.

Sustitución: El grupo NBD puede participar en reacciones de sustitución con nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: A menudo implica agentes oxidantes como el periodinano de Dess-Martin.

Sustitución: Generalmente implica nucleófilos como aminas en condiciones suaves.

Principales Productos:

Oxidación: 1-fosfato de esfingosina.

Sustitución: Varios derivados sustituidos con NBD.

Aplicaciones Científicas De Investigación

Sphingosine Kinase Activity Assays

Overview:

NBD Sphingosine serves as a substrate in assays to measure the activity of sphingosine kinases (SphK1 and SphK2). These enzymes are crucial in regulating sphingolipid metabolism and signaling pathways.

Case Study:

A study developed a real-time fluorescence assay for monitoring SphK activity using this compound. The assay demonstrated dose-proportional responses to enzyme concentrations, allowing for the determination of kinetic parameters such as values for both SphK isoforms. The assay showed that the fluorescence intensity at specific wavelengths could be correlated with enzyme activity, providing a reliable method for assessing SphK function without the need for radioactive materials or complex organic partitioning techniques .

Table 1: Kinetic Parameters of SphK Activity Using this compound

| Enzyme | (µM) | Max Absorbance Shift (nm) |

|---|---|---|

| SphK1 | 38 | 550 |

| SphK2 | 44 | 550 |

Cellular Localization Studies

Overview:

this compound is utilized to investigate the cellular uptake and localization of sphingosine within various cell types, including cancer cells.

Case Study:

In HeLa cells, this compound was employed to study its cellular localization and metabolism. The fluorescent tag allowed for visualization of sphingosine distribution within the cells, revealing insights into its role in cell proliferation and signaling pathways. The study indicated that this compound could inhibit proliferation in specific cancer cell lines (HCT116 and PC3), highlighting its potential therapeutic implications .

Transport Mechanism Studies

Overview:

Research has shown that this compound can help elucidate the transport mechanisms of sphingolipids across cellular membranes.

Case Study:

A study investigated the transport of NBD-labeled sphingosine in erythrocytes, demonstrating that this compound shares transport systems with sphingosine-1-phosphate (S1P). The release of NBD-S1P from erythrocytes was measured over time, revealing that the presence of sphingosine influenced the transport dynamics. This research provides critical insights into how sphingolipid transport affects immune responses and cellular signaling .

Drug Development and Screening

Overview:

this compound is also used in high-throughput screening assays to identify compounds that modulate sphingolipid metabolism.

Case Study:

In a high-throughput fluorescence assay, this compound was used to screen for inhibitors of sphingosine kinase activity. This approach allowed researchers to identify novel compounds that could potentially serve as therapeutic agents targeting sphingolipid-related diseases .

Mecanismo De Acción

La esfingosina NBD ejerce sus efectos principalmente a través de su interacción con las esfingosin quinasas. El compuesto es fosforilado por estas enzimas para formar 1-fosfato de esfingosina, que tiene diversas actividades biológicas, incluidos los efectos antiapoptóticos y proliferativos. Los objetivos moleculares incluyen la esfingosin quinasa 1 y la esfingosin quinasa 2, que están involucradas en las vías de supervivencia y proliferación celular .

Compuestos Similares:

Esfingosina: El compuesto principal, sin el grupo NBD.

Esfinganina: Un análogo saturado de la esfingosina.

Ceramida: Un precursor de la esfingosina, involucrado en la señalización celular.

Singularidad de la Esfingosina NBD: La esfingosina NBD es única debido a sus propiedades fluorescentes, que permiten la monitorización en tiempo real de los procesos bioquímicos. Esto la convierte en una herramienta valiosa en la investigación, particularmente en el estudio de las actividades enzimáticas y la dinámica celular .

Comparación Con Compuestos Similares

Sphingosine: The parent compound, lacking the NBD group.

Sphinganine: A saturated analog of sphingosine.

Ceramide: A precursor to sphingosine, involved in cell signaling.

Uniqueness of NBD Sphingosine: this compound is unique due to its fluorescent properties, which allow real-time monitoring of biochemical processes. This makes it a valuable tool in research, particularly in studying enzyme activities and cellular dynamics .

Actividad Biológica

NBD Sphingosine, a fluorescent analog of sphingosine, has garnered attention in biomedical research due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and implications in various cellular processes, supported by case studies and detailed research findings.

Overview of this compound

This compound (7-nitro-2-1,3-benzoxadiazol-4-yl sphingosine) is a synthetic fluorescent sphingolipid that serves as a valuable tool for studying sphingolipid metabolism and transport in cells. Its fluorescence allows for real-time monitoring of sphingolipid dynamics within biological systems.

This compound is primarily involved in the biosynthesis of sphingosine-1-phosphate (S1P), a critical signaling molecule in various physiological processes, including cell proliferation, survival, and migration. The following mechanisms have been identified regarding its biological activity:

- Transport and Metabolism :

- Regulation of Erythrocyte Function :

- Platelet Activation :

Case Study 1: Erythrocyte Transport Mechanism

A study investigated the transport dynamics of this compound in human erythrocytes. The results demonstrated that upon addition of this compound, there was a significant increase in intracellular levels of NBD-S1P over time. The transport was inhibited by the presence of endogenous sphingosine, suggesting competitive inhibition between sphingosine and its analog .

Case Study 2: Impact on Malaria Parasite Growth

In another study focusing on Plasmodium falciparum, researchers utilized this compound to track its uptake by infected erythrocytes. The findings indicated that when the sphingosine kinase was inhibited, there was a notable decrease in the growth rate of the parasite, demonstrating the critical role of sphingolipid metabolism in malaria pathogenesis .

Research Findings

Table 1 summarizes key research findings regarding the biological activity of this compound:

Propiedades

IUPAC Name |

(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPKRTMFDMJV-HCEDEFRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.